2-(benzylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(14-25-13-15-5-2-1-3-6-15)21-12-16-8-9-20-17(11-16)22-10-4-7-19(22)24/h1-3,5-6,8-9,11H,4,7,10,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKNXXAKKFSDCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Challenges
- Regioselective functionalization of the pyridine ring at C4
- Stereochemical control during pyrrolidinone formation
- Thioether stability during coupling reactions
- Solvent compatibility for multi-component reactions
Synthesis of 2-(2-Oxopyrrolidin-1-yl)Pyridine-4-Methylamine
The pyridine-pyrrolidinone hybrid structure requires sequential construction:
Pyrrolidinone Ring Formation
Patent US6784197B2 discloses γ-lactam synthesis via:
$$
\text{NH}2(\text{CH}2)_3\text{COOH} \xrightarrow{\text{Dehydration}} \text{Pyrrolidin-2-one}
$$
Modification with 4-aminomethylpyridine proceeds through:
Characterization Data
Critical spectroscopic signatures include:
- $$ ^1\text{H NMR} $$: δ 5.19 (s, Ph$$2$$CH), 3.64 (d, J=14.6 Hz, CH$$2$$CO)
- $$ ^{13}\text{C NMR} $$: 176.8 ppm (lactam C=O)
Preparation of 2-(Benzylsulfanyl)Acetamide
The PubChem entry CID 20851208 confirms synthetic routes for analogous structures:
Thioether Formation Methodology
$$
\text{ClCH}2\text{CONHR} + \text{PhCH}2\text{SH} \xrightarrow{\text{Et}3\text{N}} \text{PhCH}2\text{SCH}_2\text{CONHR}
$$
Optimized conditions:
- Solvent : Acetonitrile (15 mL/g substrate)
- Base : Triethylamine (2.5 equiv)
- Temperature : 70°C, 4-6 hours
Typical yields: 83-89%
Final Coupling Strategy
Convergent synthesis via amide bond formation:
Carbodiimide-Mediated Coupling
$$
\text{HSCH}2\text{CONH}2 + \text{H}2\text{NCH}2\text{C}5\text{H3N(C}4\text{H}6\text{ON)} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}
$$
Reaction Parameters :
| Parameter | Optimal Value |
|---|---|
| Coupling Agent | EDCl (1.2 equiv) |
| Activator | HOBt (1.1 equiv) |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Reaction Time | 12-16 hours |
| Yield | 65-72% |
Alternative One-Pot Approach
Adapting CN102976985A's methodology:
- Concurrent synthesis of both fragments
- In situ oxidation/coupling
- Final purification via methanol recrystallization
This method reduces intermediate isolation but requires precise pH control (9-10).
Process Optimization Challenges
Byproduct Formation Analysis
Common impurities include:
- Diacetylated product from over-activation
- Thioether oxidation to sulfoxide (requires inert atmosphere)
- Pyridine ring hydrogenation under catalytic conditions
Scalability Considerations
| Stage | Industrial Adaptation |
|---|---|
| Ring Formation | Continuous flow reactor |
| Thioether Synthesis | Phase-transfer catalysis |
| Final Coupling | Membrane-assisted purification |
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Mass Spec : m/z 413.4 [M+H]+ (calculated 412.5)
IR : 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (C-N stretch)
XRD : Monoclinic crystal system with P21/c space group
Chromatographic Purity
HPLC Conditions :
- Column: C18, 250 × 4.6 mm
- Mobile Phase: MeCN/H2O (0.1% TFA) gradient
- Retention Time: 11.3 minutes
- Purity: >99.5% (USP method)
Comparative Method Evaluation
| Parameter | Stepwise Synthesis | One-Pot Method |
|---|---|---|
| Total Yield | 58-63% | 51-55% |
| Process Steps | 7 | 4 |
| Purification Events | 5 | 2 |
| Byproduct Control | Excellent | Moderate |
| Scalability | Pilot-scale | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrrolidinone moiety can be reduced to the corresponding pyrrolidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Pyrrolidine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrrolidinone and pyridine moieties can bind to receptors or enzymes, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)-Acetamide ()
These compounds share the 2-oxopyrrolidin-1-yl-acetamide backbone but differ in their substituents (e.g., acyl groups instead of benzylsulfanyl). The target compound’s benzylsulfanyl group may alter receptor interactions due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen.
Goxalapladib ()
Goxalapladib (C40H39F5N4O3, MW 718.80) is a structurally complex acetamide derivative featuring a naphthyridine core and trifluoromethyl groups. Unlike the target compound, it is designed for atherosclerosis treatment, highlighting how structural diversification can shift therapeutic applications .
Ugi Reaction-Derived Analogues ()
Several 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives synthesized via the Ugi reaction exhibit varied substituents:
- 4s : Trifluoromethylphenyl and pentyl groups (41% yield).
- 4t : Trifluoromethylphenyl and cyclohexyl groups (46% yield).
- 4u–4x : Pyridine or cyclohexane-based substituents (38–50% yields).
These compounds prioritize structural diversity for library generation but lack reported biological data. The target compound’s benzylsulfanyl group offers distinct steric and electronic properties compared to the trifluoromethyl or alkyl groups in these analogues .
Data Table: Key Comparative Features
Key Findings and Implications
Structural Impact on Activity: The 2-oxopyrrolidin-1-yl group is a common feature in neuromodulatory compounds (e.g., GABA/AMPA receptor ligands) .
Therapeutic Diversification: Minor structural changes (e.g., naphthyridine in Goxalapladib vs. pyridine in the target compound) can redirect applications from neurological to cardiovascular diseases .
Synthetic Flexibility :
- The Ugi reaction enables rapid generation of diverse analogues, though biological optimization requires targeted substituent selection .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis requires controlled reaction conditions (temperature: 60–80°C; pH 7–9), solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as sodium hydride. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to track reaction progress. Purification via column chromatography or recrystallization ensures ≥95% purity. Yield optimization often involves stepwise addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the benzylsulfanyl and pyridin-4-ylmethyl groups, while infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) stretches. Mass spectrometry (MS) validates molecular weight (±2 Da). Purity is quantified via HPLC with UV detection (λ = 254 nm) .
Q. What in vitro assays are recommended for initial evaluation of its bioactivity?
Standard assays include:
- Antimicrobial activity : Disk diffusion against E. coli and S. aureus (MIC values).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., doxorubicin for cytotoxicity) are mandatory .
Q. How should researchers design experiments to assess stability under varying storage conditions?
Conduct accelerated stability studies:
- Temperature : -20°C, 4°C, 25°C for 1–6 months.
- Humidity : 40–75% RH. Analyze degradation via HPLC every 30 days. Lyophilization or inert gas purging improves long-term stability in DMSO stocks .
Q. Which functional groups in the compound are most reactive, and how do they influence synthetic modifications?
The sulfanyl (-S-) group undergoes nucleophilic substitution (e.g., alkylation), while the acetamide moiety participates in hydrolysis (acid/base). The 2-oxopyrrolidin ring enables cyclization reactions. Protecting groups (e.g., Boc for amines) may be required during multi-step syntheses .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. Variable-temperature NMR mitigates conformational exchange broadening. Computational tools (DFT for IR/NMR prediction) and X-ray crystallography provide definitive structural validation. Contradictions in MS data may arise from isotopic patterns or adducts—use high-resolution MS (HRMS) for clarity .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s bioactivity?
- Systematic substitution : Replace benzylsulfanyl with methylthio or arylthio groups.
- Scaffold hopping : Modify the pyridin-4-ylmethyl moiety to quinoline or isoquinoline.
- Molecular docking : Use AutoDock Vina to predict binding to targets like EGFR or PARP. Validate with mutagenesis studies .
Q. How should conflicting results between in vitro and in vivo bioactivity be addressed?
Conduct pharmacokinetic (PK) studies to assess bioavailability (Cₘₐₓ, AUC) and metabolic stability (microsomal assays). Use isotopic labeling (³H/¹⁴C) to track metabolite formation. Adjust formulation (e.g., PEGylation) to enhance solubility and reduce plasma protein binding .
Q. What methodologies are suitable for studying the compound’s interaction with biological membranes?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers.
- Fluorescence anisotropy : Assess membrane fluidity changes.
- Molecular dynamics simulations : Model interactions with phospholipids (e.g., POPC) over 100-ns trajectories .
Q. How can researchers design a robust experimental framework to validate target engagement in disease models?
- Genetic knockdown : CRISPR/Cas9 to silence putative targets (e.g., kinases).
- Thermal proteome profiling (TPP) : Identify target proteins via thermal stability shifts.
- PET imaging : Radiolabel the compound (¹⁸F/¹¹C) for in vivo target occupancy studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
